

# An In-depth Technical Guide to 3-Fluorobenzamide

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## Compound of Interest

Compound Name: 3-Fluorobenzamide

Cat. No.: B1676559

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This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with **3-Fluorobenzamide**. It provides in-depth information on its chemical identity, properties, synthesis, and applications, with a focus on practical, field-proven insights and methodologies.

## Introduction

**3-Fluorobenzamide** is a halogenated aromatic amide that has garnered significant attention as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.<sup>[1]</sup> The strategic incorporation of a fluorine atom at the meta-position of the benzamide scaffold imparts unique physicochemical properties that can profoundly influence molecular interactions, metabolic stability, and bioavailability.<sup>[2][3][4]</sup> This makes **3-Fluorobenzamide** a valuable precursor for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.<sup>[1]</sup> Recent studies have highlighted the role of benzamide derivatives as potential anti-tumor agents, further underscoring the compound's relevance in drug discovery. This guide aims to provide a detailed overview of **3-Fluorobenzamide**, from its fundamental properties to its practical application in a laboratory setting.

## Section 1: Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its effective use. **3-Fluorobenzamide** is a white to off-white crystalline solid at room temperature.

[\[1\]](#)

Table 1.1: Core Identifiers and Properties of **3-Fluorobenzamide**

Property	Value	Source(s)
CAS Number	455-37-8	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> FNO	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	139.13 g/mol	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
IUPAC Name	3-fluorobenzamide	N/A
Synonyms	m-Fluorobenzamide	<a href="#">[5]</a>
Appearance	White to almost white powder/crystal	<a href="#">[1]</a>
Melting Point	129-132 °C	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Boiling Point	238.4 ± 23.0 °C (Predicted)	<a href="#">[8]</a>
Solubility	Soluble in ethanol, methanol, and dimethylformamide	<a href="#">[8]</a>
logP	0.91 - 0.92	<a href="#">[5]</a> <a href="#">[10]</a>
SMILES	NC(=O)c1ccccc(F)c1	<a href="#">[7]</a>
InChI Key	YPIGHNIIXYSPKF-UHFFFAOYSA-N	<a href="#">[7]</a> <a href="#">[9]</a>

## Section 2: Synthesis and Purification

The most common and reliable laboratory synthesis of **3-Fluorobenzamide** starts from 3-fluorobenzoic acid. The methodology involves a two-step process: activation of the carboxylic acid to a more reactive intermediate (an acyl chloride), followed by amidation.

# Experimental Protocol: Two-Step Synthesis from 3-Fluorobenzoic Acid

This protocol describes a robust method for preparing **3-Fluorobenzamide** with high purity.

## Step 1: Synthesis of 3-Fluorobenzoyl Chloride

- Principle: 3-Fluorobenzoic acid is converted to the more reactive 3-fluorobenzoyl chloride using thionyl chloride ( $\text{SOCl}_2$ ). A catalytic amount of N,N-dimethylformamide (DMF) is used to facilitate the reaction.[11][12][13] This activation step is crucial as the direct amidation of a carboxylic acid is generally slow and requires harsh conditions. Thionyl chloride is chosen for its effectiveness and the convenient removal of byproducts (HCl and  $\text{SO}_2$  gas).
- Materials:
  - 3-Fluorobenzoic acid (1.0 eq)
  - Thionyl chloride ( $\text{SOCl}_2$ ) (1.5 - 2.0 eq)[12]
  - N,N-Dimethylformamide (DMF) (catalytic, ~2-3 drops)[12]
  - Anhydrous dichloromethane (DCM) or Toluene[11]
- Procedure:
  - To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorobenzoic acid.
  - Suspend the acid in anhydrous DCM.
  - Add a catalytic amount of DMF.
  - Slowly add thionyl chloride dropwise at room temperature under an inert atmosphere (e.g., nitrogen).
  - Heat the reaction mixture to reflux (approx. 40°C for DCM, 80°C for other solvents) for 2-3 hours.[12] The reaction should be performed in a fume hood to safely vent the HCl and  $\text{SO}_2$  gases produced.

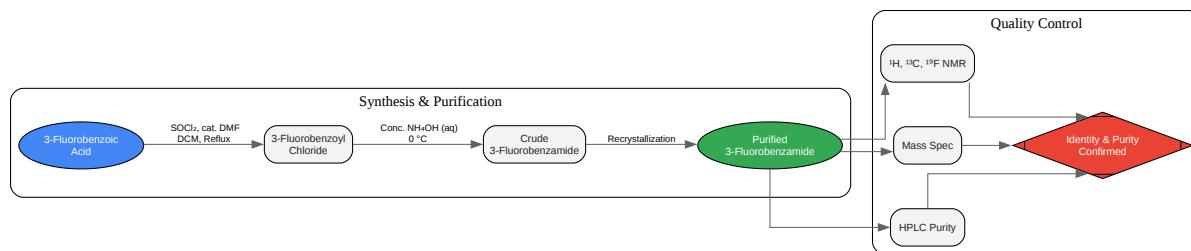
- Monitor the reaction by TLC until the starting material is consumed.
- After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-fluorobenzoyl chloride is a liquid and can often be used in the next step without further purification.[11][13]

### Step 2: Amidation of 3-Fluorobenzoyl Chloride

- Principle: The crude 3-fluorobenzoyl chloride is reacted with an ammonia source to form the amide. An aqueous ammonia solution is a cost-effective and efficient nucleophile for this transformation.
- Materials:
  - Crude 3-fluorobenzoyl chloride (from Step 1)
  - Concentrated aqueous ammonia solution (25-30%)
  - Ice bath
- Procedure:
  - Cool the concentrated aqueous ammonia solution in a beaker using an ice bath.
  - Slowly and carefully add the crude 3-fluorobenzoyl chloride dropwise to the cold, stirred ammonia solution. This reaction is exothermic and the addition rate should be controlled to maintain a low temperature.
  - A white precipitate of **3-Fluorobenzamide** will form immediately.[14]
  - Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
  - Isolate the product by vacuum filtration, washing the solid with cold deionized water to remove any ammonium salts.
  - Dry the product under vacuum. For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

## Workflow and Quality Control

A logical workflow ensures the synthesis is efficient and the final product meets the required purity standards.



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Caption: Synthesis and Quality Control Workflow for **3-Fluorobenzamide**.

## Section 3: Applications in Drug Discovery

The benzamide moiety is a well-established pharmacophore that mimics the nicotinamide portion of the  $\text{NAD}^+$  substrate, making it a key structural motif for enzyme inhibitors.[15] The addition of a fluorine atom can significantly enhance the therapeutic potential of these molecules.

## The Role of the Fluorine Substituent

The introduction of fluorine into a drug candidate is a common strategy in medicinal chemistry to modulate several key properties:[3]

- Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine at a potential site of

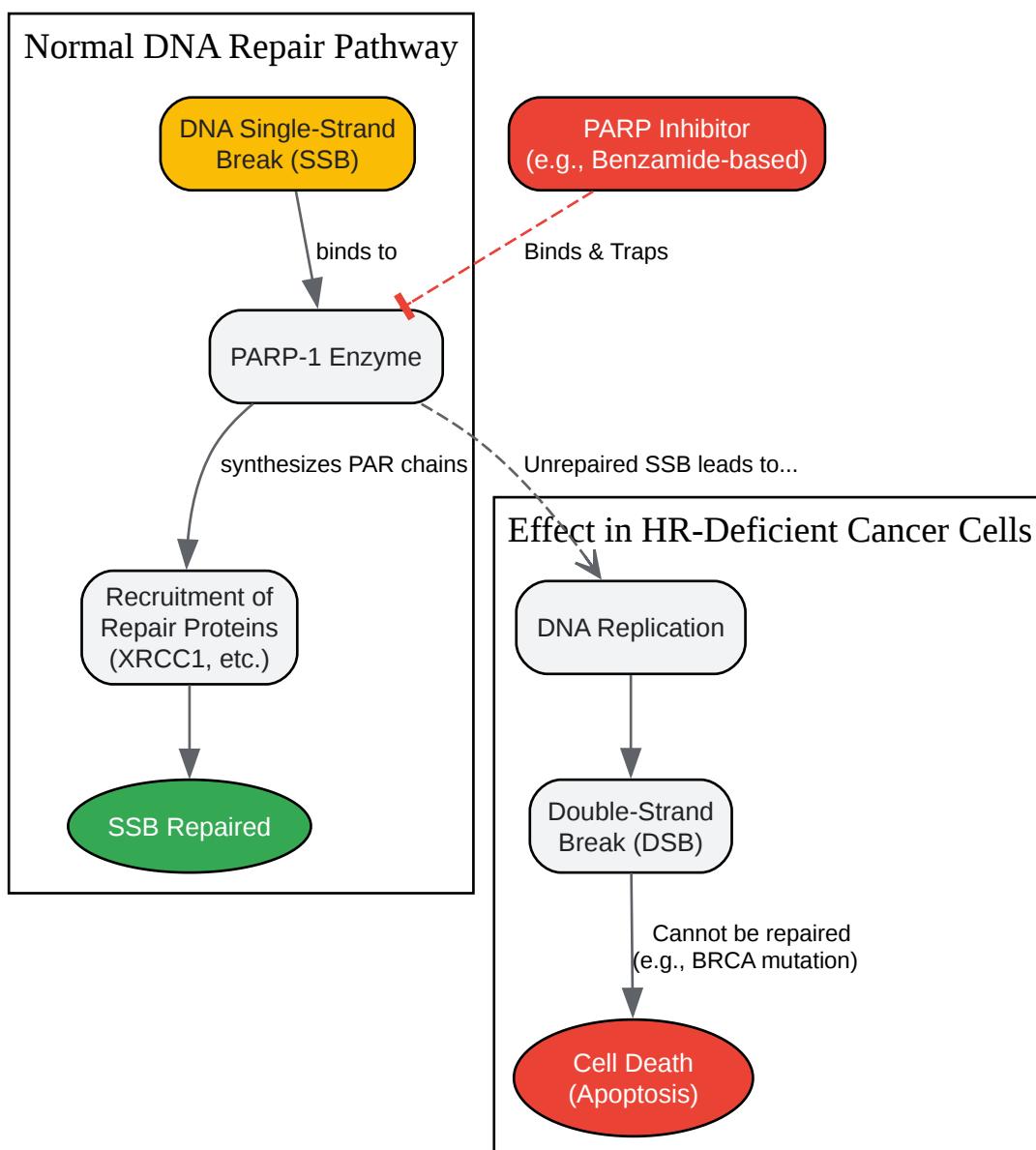
metabolism can block this pathway, thereby increasing the drug's half-life.[2][16]

- **Binding Affinity:** As the most electronegative element, fluorine can alter the electronic distribution within a molecule.[3][4] This can lead to more favorable electrostatic interactions with the target protein, enhancing binding affinity and potency.[2]
- **Physicochemical Properties:** Fluorine substitution can lower the pKa of nearby basic groups, which can improve membrane permeability and bioavailability by reducing the proportion of the charged species at physiological pH.[3][4]

## Application as a Precursor for PARP Inhibitors

A prominent application of benzamide scaffolds is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[15][17] PARP enzymes are critical for the repair of single-strand DNA breaks.[17] In certain cancers with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[15][17]

3-Aminobenzamide, a closely related analogue, is a well-characterized PARP inhibitor used extensively in research to study DNA repair mechanisms.[18][19][20] **3-Fluorobenzamide** serves as a key precursor for more complex and potent PARP inhibitors, where the benzamide core provides the necessary interaction with the enzyme's active site.[15]

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